molecular formula C14H10N2O3 B5730805 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile

3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5730805
M. Wt: 254.24 g/mol
InChI Key: FYGFSTHYAOGHAI-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile, also known as MFA-4, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields using various methods. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for further research on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of research is the development of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to elucidate the pharmacokinetic properties of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its potential toxicity in vivo. Additionally, the structure-activity relationship of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its derivatives can be explored to develop more potent and selective compounds. Lastly, the potential of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a natural product can be explored by investigating its occurrence in various plant species.
In conclusion, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is a promising compound that has gained significant attention in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential therapeutic agent for various diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential toxicity in vivo. The development of more potent and selective compounds based on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is also an area of future research.

Synthesis Methods

3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 5-methylfurfural and 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the intermediate product, which is then further reacted with acrylonitrile to obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. The Michael addition reaction involves the reaction of 5-methylfurfural, 4-nitrobenzaldehyde, and acrylonitrile in the presence of a base such as potassium carbonate to directly obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile.

Scientific Research Applications

3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit antitumor activity against various cancer cell lines.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-10-2-7-14(19-10)8-12(9-15)11-3-5-13(6-4-11)16(17)18/h2-8H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGFSTHYAOGHAI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.